molecular formula C16H13N3O5S2 B2756060 Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate CAS No. 329903-03-9

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2756060
CAS No.: 329903-03-9
M. Wt: 391.42
InChI Key: LJHLLCCUEQJTSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a thiophene derivative with other organic compounds. For example, benzo[b]thiophene-diaryl urea derivatives have been synthesized through a hybrid pharmacophore approach . The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of K2CO3 at room temperature produced benzo[b]thiophene-2-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom . It also contains a benzo[b]thiophene group, which is a fused ring system containing a benzene ring and a thiophene ring .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, including derivatives related to Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate, highlight the electrochemical properties and fluorescence of these compounds. Such properties are significant for applications in material science, including sensing and optoelectronics (Coelho et al., 2015).

Heterocyclic Synthesis

  • Research on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates an approach to creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work underscores the versatility of this compound in synthesizing a wide array of heterocyclic compounds, which could have implications in pharmaceutical development and organic chemistry (Mohareb et al., 2004).

Pharmacological Potential

  • Studies have explored the anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. Such research indicates the compound's potential in developing treatments for rheumatic diseases, highlighting its pharmacological applications (Sherif & Hosny, 2014).

Novel Compounds and Anticancer Agents

  • The synthesis of new benzothiazole acylhydrazones as anticancer agents includes derivatives of this compound. This area of research contributes to the ongoing search for effective anticancer drugs, showcasing the chemical's utility in medicinal chemistry (Osmaniye et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the biological activities observed for similar thiazole derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-2-24-14(20)7-10-8-25-16(17-10)18-15(21)13-6-9-5-11(19(22)23)3-4-12(9)26-13/h3-6,8H,2,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHLLCCUEQJTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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